[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl cyclopentanecarboxylate
CAS No.: 953177-35-0
Cat. No.: VC11875827
Molecular Formula: C18H21NO5
Molecular Weight: 331.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 953177-35-0 |
|---|---|
| Molecular Formula | C18H21NO5 |
| Molecular Weight | 331.4 g/mol |
| IUPAC Name | [5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl cyclopentanecarboxylate |
| Standard InChI | InChI=1S/C18H21NO5/c1-21-15-8-7-13(9-17(15)22-2)16-10-14(19-24-16)11-23-18(20)12-5-3-4-6-12/h7-10,12H,3-6,11H2,1-2H3 |
| Standard InChI Key | WBSVUUQCVAIAHA-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)C2=CC(=NO2)COC(=O)C3CCCC3)OC |
| Canonical SMILES | COC1=C(C=C(C=C1)C2=CC(=NO2)COC(=O)C3CCCC3)OC |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates three key moieties:
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1,2-Oxazole core: A five-membered heterocyclic ring containing oxygen and nitrogen atoms at positions 1 and 2, respectively.
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3,4-Dimethoxyphenyl substituent: An aromatic ring with methoxy (-OCH₃) groups at positions 3 and 4, conferring electron-donating effects.
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Cyclopentanecarboxylate ester: A cyclopentane ring linked to a methyl ester group, enhancing lipophilicity.
Comparative Analysis with Analogues
The replacement of 2,4-difluorophenyl with 3,4-dimethoxyphenyl increases molecular weight by 24.07 g/mol and introduces two methoxy groups, which elevate electron density and may enhance solubility in polar solvents compared to fluorinated analogues.
Synthetic Methodologies
Isoxazole Ring Formation
The 1,2-oxazole core is typically synthesized via cyclization reactions. For VC4727060, a common route involves:
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Cyclocondensation: Reaction of a nitrile oxide with an alkyne under Huisgen conditions.
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Esterification: Subsequent coupling of the isoxazole intermediate with cyclopentanecarbonyl chloride in the presence of a base (e.g., potassium carbonate).
Hypothesized Pathway for Target Compound
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Synthesis of 3,4-Dimethoxyphenyl-Substituted Isoxazole:
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Nitrile oxide generated from 3,4-dimethoxybenzaldehyde oxime reacts with propargyl alcohol to form 5-(3,4-dimethoxyphenyl)-1,2-oxazole-3-methanol.
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Esterification with Cyclopentanecarboxylic Acid:
Characterization Techniques
Spectroscopic Analysis
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¹H NMR: Key signals include:
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Mass Spectrometry: Expected molecular ion peak at m/z 331.37 (M⁺).
| Activity | VC4727060 | Hypothesized Target Compound |
|---|---|---|
| Antifungal IC₅₀ | 12.4 μM (C. albicans) | Potentially lower due to enhanced solubility |
| logD (pH 7.4) | 4.3291 | ~3.8–4.2 (estimated) |
The 3,4-dimethoxyphenyl group may improve blood-brain barrier penetration compared to fluorinated analogues, suggesting neuropharmacological applications .
Challenges and Future Directions
Synthetic Optimization
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Byproduct Mitigation: Cyclization reactions often yield regioisomers; optimizing reaction temperature and catalysts (e.g., using Cu(I) catalysts) could enhance selectivity .
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Scalability: Transitioning from batch to flow chemistry may improve yield and reproducibility .
Preclinical Development
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ADMET Profiling: Priority should be given to assessing metabolic stability (e.g., esterase-mediated hydrolysis) and toxicity in hepatocyte models.
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